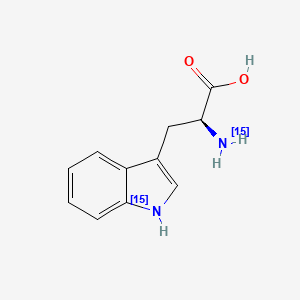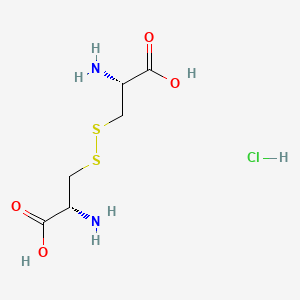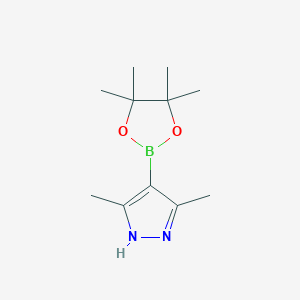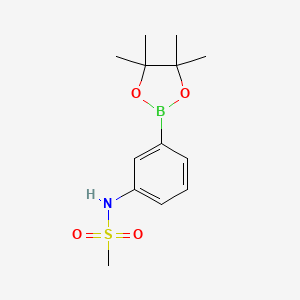
Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate
Descripción general
Descripción
Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate is a chemical compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol . It is not intended for human or veterinary use and is used for research purposes only.
Molecular Structure Analysis
The molecular structure of Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate consists of 13 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The exact structure is not provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate are not fully detailed in the search results. It is known that its molecular formula is C13H17NO2 and it has a molecular weight of 219.28 g/mol .Aplicaciones Científicas De Investigación
Synthesis and Transformations
Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate has been a subject of significant interest in the field of organic chemistry, particularly in the synthesis and transformation of various compounds. One notable study involved the preparation of Ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate from a related compound, demonstrating its utility in synthesizing amino-substituted products and fused cyclic compounds like pyrimidinones, quinolizinones, and pyranones (Bevk et al., 2001).
Chemical Structure and Reactivity
The compound's reactivity has been explored in various chemical reactions. For instance, the synthesis of Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate through aza-alkylation/intramolecular Michael cascade reaction illustrates the compound's potential in creating complex molecular structures with diverse functional groups (Choi & Kim, 2017). Similarly, the preparation and detailed crystal structure analysis of (E)-2-(7-(3-(Thiophen-2-yl)acrylamido)-2,3-dihydro-5-oxobenzo[e][1,4]oxazepin-1(5H)-yl)ethyl acetate highlight the compound's structural significance and its interactions at the molecular level (Lee et al., 2009).
Novel Compound Synthesis
Research has also focused on synthesizing novel compounds using Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate as a precursor or a component. Studies include the creation of dimethyl 1-aryl-4-ethoxy-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylates, showcasing the compound's versatility in organic synthesis (Yavari, Nasiri, & Djahaniani, 2005). Other research efforts have demonstrated its use in regioselective addition reactions and the synthesis of complex molecules like diazepinones derivatives, highlighting the broad scope of its applications in medicinal and synthetic chemistry (Koz’minykh et al., 2006; El Bouakher et al., 2013).
Crystallography and Molecular Analysis
In-depth crystallographic studies have been conducted to understand the molecular structure of compounds derived from Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate. Investigations into polymorphic forms, crystal structures, and detailed spectroscopic analyses provide insights into the compound's molecular behavior and its potential applications in pharmaceuticals and materials science (Vogt et al., 2013; Li et al., 2015).
Propiedades
IUPAC Name |
ethyl 2-(2,3-dihydro-1H-inden-5-ylamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-2-16-13(15)9-14-12-7-6-10-4-3-5-11(10)8-12/h6-8,14H,2-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCLWTLFGKJVQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=CC2=C(CCC2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80575761 | |
| Record name | Ethyl N-(2,3-dihydro-1H-inden-5-yl)glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80575761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2,3-Dihydro-1H-inden-5-ylamino)acetate | |
CAS RN |
84827-40-7 | |
| Record name | Ethyl N-(2,3-dihydro-1H-inden-5-yl)glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80575761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


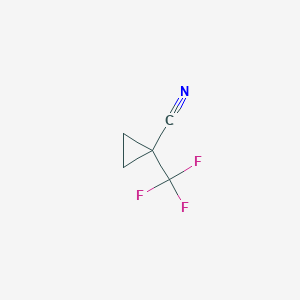
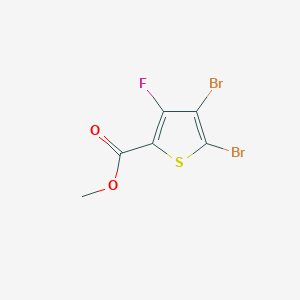
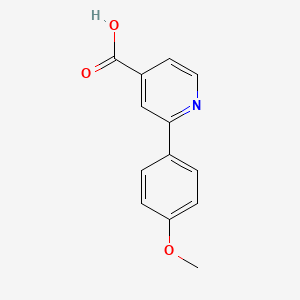
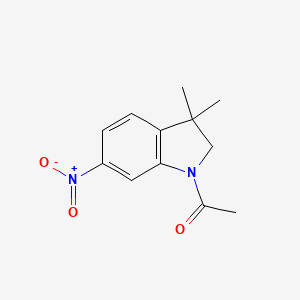

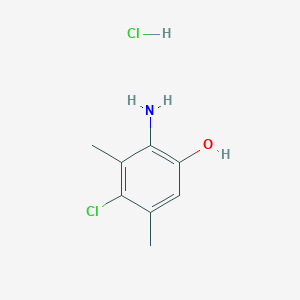
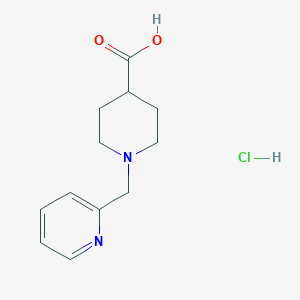
![(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]-N-methylethanamine](/img/structure/B1316087.png)
